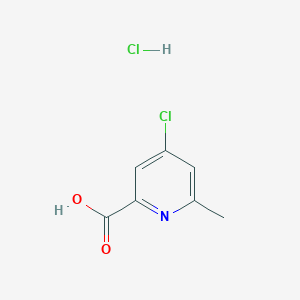

4-Chloro-6-methylpicolinic acid hydrochloride

Beschreibung

4-Chloro-6-methylpicolinic acid hydrochloride is a halogenated picolinic acid derivative characterized by a chlorine atom at the 4-position and a methyl group at the 6-position of the pyridine ring, with a carboxylic acid group at the 2-position. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications .

Eigenschaften

IUPAC Name |

4-chloro-6-methylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2.ClH/c1-4-2-5(8)3-6(9-4)7(10)11;/h2-3H,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCENARQYNYNFSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methylpicolinic acid hydrochloride typically involves the chlorination of 6-methylpicolinic acid. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-6-methylpicolinic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-methylpicolinic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted picolinic acid derivatives.

Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.

Reduction Reactions: Products include amines and other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-methylpicolinic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-methylpicolinic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Methyl Substitutions

Table 1: Key Structural Analogues and Properties

Key Findings :

- Positional Isomerism: 4-Chloro-5-methylpicolinic acid (Cl at 4, CH₃ at 5) exhibits a higher similarity score (0.90) to the target compound than 4-Chloro-6-methylpicolinonitrile (0.78), emphasizing the impact of substituent positions on reactivity .

- Functional Group Diversity: The nitrile (CN) in 4-Chloro-6-methylpicolinonitrile increases its utility in nucleophilic addition reactions, while the aldehyde (CHO) in 4-Chloro-6-methylpicolinaldehyde enables condensation reactions .

Biologische Aktivität

4-Chloro-6-methylpicolinic acid hydrochloride (CAS Number: 1841081-42-2) is a derivative of picolinic acid, characterized by a chlorine atom at the 4-position and a methyl group at the 6-position of the pyridine ring. This compound has garnered interest in various fields due to its potential biological activities and applications in organic synthesis.

- Molecular Formula : C_7H_7ClN_2O_2

- Molecular Weight : 188.59 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water, which facilitates its use in chemical applications

Biological Activity

Despite its structural similarities to other biologically active picolinic acid derivatives, there is currently limited published research specifically detailing the biological activity of 4-chloro-6-methylpicolinic acid hydrochloride. However, it is suggested that this compound may possess several potential biological activities based on its chemical structure.

Potential Biological Activities

- Ligand Properties : The pyridine and carboxylic acid functional groups may allow for coordination with metal ions, suggesting potential applications in developing new coordination complexes with catalytic properties.

- Pharmacological Applications : The compound's structural resemblance to other picolinic acids implies possible roles in medicinal chemistry, particularly as a lead molecule for drug development. Its interactions with biological targets could be explored for therapeutic implications.

- Glutamate Receptor Modulation : Preliminary findings indicate that derivatives similar to this compound may act as negative allosteric modulators of metabotropic glutamate receptor 5. This interaction could have implications for treating neurological disorders such as anxiety and depression.

- Plant Growth Regulation : There is some evidence suggesting that related compounds can promote root growth and development in plants, potentially through modulation of auxin signaling pathways.

Research Findings and Case Studies

Currently, there are no extensive case studies specifically on 4-chloro-6-methylpicolinic acid hydrochloride. However, related research on picolinic acid derivatives provides insights into possible biological activities:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-Chloropicolinic Acid Hydrochloride | Antibacterial and antifungal properties | |

| Picolinic Acid Derivatives | Modulation of glutamate receptors | |

| Various Picolinic Acids | Plant growth regulation |

Synthesis Methods

Several synthetic routes have been developed for producing 4-chloro-6-methylpicolinic acid hydrochloride:

- Starting Materials : Typically synthesized from readily available precursors through various organic reactions.

- Reactions Involved :

- Nucleophilic substitution reactions involving chlorinated pyridines.

- Carboxylation reactions to introduce the carboxylic acid group.

Q & A

Q. How can researchers optimize the synthesis of 4-chloro-6-methylpicolinic acid hydrochloride?

- Methodology : Design experiments to test variables such as reaction temperature, solvent polarity, and catalyst type (e.g., palladium for halogenation). Use factorial design to assess interactions between variables, referencing kinetic analysis frameworks like those applied to hydrochlorides in Table 10 of hydroxyzine studies . Monitor purity via HPLC and compare retention times against standards .

Q. Which analytical techniques are most reliable for quantifying 4-chloro-6-methylpicolinic acid hydrochloride in mixtures?

- Methodology : Employ UV-Vis spectroscopy with calibration curves using validated extinction coefficients. For trace analysis, use HPLC-MS with ion-pairing reagents to enhance sensitivity. Statistical validation (e.g., R² > 0.99, LOD/LOQ calculations) should follow protocols similar to promethazine hydrochloride studies (Table 2) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the stability of 4-chloro-6-methylpicolinic acid hydrochloride under varying pH and temperature conditions?

- Methodology : Use accelerated stability testing (ICH guidelines) with controlled degradation studies. Analyze degradation products via LC-MS and compare to impurity profiles in pharmaceutical reference standards (e.g., EP/BP monographs) . Apply Arrhenius kinetics to predict shelf life, as demonstrated in hydroxyzine hydrochloride dissolution studies .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

- Methodology : Cross-validate results using complementary techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure). For ambiguous electron density maps in XRD, refine models using SHELXL’s restraints to handle disorder . Apply principal component analysis (PCA) to spectral datasets to identify outliers .

Q. What strategies are effective for impurity profiling of 4-chloro-6-methylpicolinic acid hydrochloride?

- Methodology : Use HPLC-DAD/ELSD with orthogonal columns (C18 vs. HILIC) to separate impurities. Reference EP/JP standards (e.g., methyl 4-methyl-3-[[...]thiophene-2-carboxylate hydrochloride) for spiking experiments . Quantify impurities via mass balance calculations, ensuring compliance with ICH Q3A/B thresholds.

Q. How can computational modeling predict the reactivity or biological interactions of 4-chloro-6-methylpicolinic acid hydrochloride?

- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potentials and nucleophilic sites. For docking studies, use AutoDock Vina with protein targets (e.g., enzymes in picolinic acid pathways). Validate models against crystallographic data from PubChem .

Q. What frameworks assist in formulating hypothesis-driven research questions for this compound?

- Methodology : Apply the PICO(T) framework to define Population (e.g., bacterial strains), Intervention (compound exposure), Comparison (control groups), Outcome (growth inhibition), and Time. Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine objectives .

Q. How can systematic reviews or meta-analyses be conducted on existing studies of this compound?

Q. What advanced crystallographic techniques address challenges in refining 4-chloro-6-methylpicolinic acid hydrochloride structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.